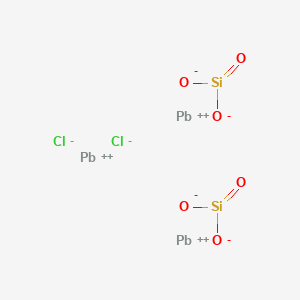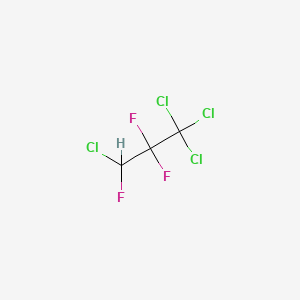
1,3-Diallyl-6-aminouracil 1-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diallyl-6-aminouracil 1-hydrate is a chemical compound with the molecular formula C10H13N3O2. It is also known by other names such as 1,3-diallyl-6-amino-2,4(1H,3H)-pyrimidinedione and 6-amino-1,3-bis(2-propenyl)-2,4(1H,3H)-pyrimidinedione This compound is a derivative of uracil, a pyrimidine nucleobase found in RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diallyl-6-aminouracil 1-hydrate typically involves the reaction of uracil derivatives with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of impinging stream reactors, where reactants are rapidly mixed and reacted, can improve reaction rates and product quality . Temperature control and pH monitoring are crucial to ensure optimal reaction conditions and product consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diallyl-6-aminouracil 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride; in solvents like ethanol or methanol.
Substitution: Electrophiles such as alkyl halides; in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3-diallyl-6-aminouracil 1-hydrate involves its interaction with nucleic acids and enzymes. The compound can bind to nucleic acid bases, potentially disrupting DNA and RNA synthesis. It may also inhibit enzymes involved in nucleic acid metabolism, leading to antiproliferative effects . The exact molecular targets and pathways are still under investigation, but its structural similarity to uracil suggests it may interfere with pyrimidine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-6-aminouracil: Similar in structure but with methyl groups instead of allyl groups.
6-Amino-1,3-dimethyluracil: Another derivative with different substituents at the 1 and 3 positions.
Uniqueness
The diallyl groups enhance its ability to participate in polymerization reactions and other transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-amino-1,3-bis(prop-2-enyl)pyrimidine-2,4-dione;hydrate |
InChI |
InChI=1S/C10H13N3O2.H2O/c1-3-5-12-8(11)7-9(14)13(6-4-2)10(12)15;/h3-4,7H,1-2,5-6,11H2;1H2 |
InChI Key |
PRXGTVRJMOEDCX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=CC(=O)N(C1=O)CC=C)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)

![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)







![(2R)-4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B13834150.png)
